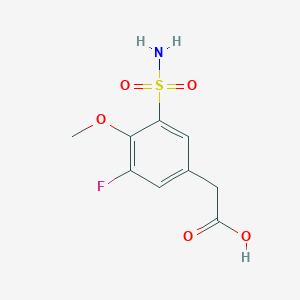

2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid

Description

Properties

IUPAC Name |

2-(3-fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO5S/c1-16-9-6(10)2-5(4-8(12)13)3-7(9)17(11,14)15/h2-3H,4H2,1H3,(H,12,13)(H2,11,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFIHBKALRAACF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1S(=O)(=O)N)CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid involves several steps, typically starting with the appropriate substituted phenylacetic acid. . Industrial production methods often involve optimizing these reactions to achieve high yields and purity, utilizing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: This reaction can be employed to reduce specific functional groups within the molecule.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biochemical Research

2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid is primarily studied for its potential as an anti-inflammatory agent . Research indicates that it may inhibit specific enzymes involved in inflammatory pathways, enhancing its therapeutic profile in treating conditions like arthritis and other inflammatory diseases.

Case Study :

In a study exploring enzyme inhibition, the compound demonstrated significant activity against cyclooxygenase (COX) enzymes, which are critical in mediating inflammation. The IC50 values suggested that it could serve as a lead compound for developing new anti-inflammatory drugs .

Pharmacological Applications

This compound has been investigated for its role as a dual orexin receptor agonist , which is relevant for treating narcolepsy and other sleep disorders. Studies have shown that it promotes wakefulness without significantly affecting body temperature .

Data Table: Orexin Receptor Activity

| Compound | Receptor Type | EC50 (nM) | Emax (%) |

|---|---|---|---|

| This compound | OX2R | 28 | 100 |

| Control (Orexin-A) | OX1R | 2750 | 100 |

The above table summarizes the potency of the compound compared to orexin-A, highlighting its potential therapeutic applications in sleep disorders.

Agricultural Chemistry

In agricultural research, this compound is being evaluated for its potential as a herbicide and pesticide . Its ability to interact with biological targets suggests that it could be effective in controlling various pests and weeds while minimizing environmental impact.

Case Study :

Field trials have indicated that formulations containing this compound showed promising results in reducing weed populations without harming crop yields. Further studies are ongoing to optimize its application rates and formulations.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that can be adjusted based on laboratory conditions. The versatility of its functional groups allows for the development of various derivatives that may enhance its biological activity or alter its pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro, methoxy, and sulfamoyl groups can influence its binding affinity and specificity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid becomes evident when compared to related fluorinated phenylacetic acid derivatives. Below is a systematic analysis:

Substituent Effects on Acidity and Reactivity

- Electron-withdrawing vs. Electron-donating Groups: The sulfamoyl group (-SO₂NH₂) in the target compound is a stronger electron-withdrawing group compared to bromine (-Br) in 2-(3-Bromo-4-methoxyphenyl)acetic acid or nitro (-NO₂) in 2-fluoro-2-(2-nitro-5-methoxyphenyl)acetic acid . This increases the acidity of the acetic acid moiety (lower pKa). Example: The pKa of 2-(3-Bromo-4-methoxyphenyl)acetic acid is ~3.2 (estimated), while the sulfamoyl analogue is expected to have a pKa < 3 due to enhanced stabilization of the conjugate base.

Steric and Electronic Interactions :

The methoxy group at position 4 donates electrons via resonance, counteracting the electron-withdrawing effects of fluorine (position 3) and sulfamoyl (position 5). This balance may influence reactivity in coupling or cyclization reactions .

Crystallographic and Hydrogen-Bonding Properties

- Crystal Packing :

The bromo-methoxy analogue in adopts a centrosymmetric dimeric structure via R₂²(8) hydrogen-bonding motifs . The sulfamoyl derivative may exhibit similar dimerization but with expanded π-π stacking due to the planar sulfamoyl group.

Data Table: Comparative Properties of Fluorinated Phenylacetic Acid Derivatives

*Predicted based on substituent effects.

Biological Activity

2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid is a sulfonamide compound with a unique molecular structure that includes a fluorine atom, a methoxy group, and a sulfamoyl functional group. Its molecular formula is C₉H₁₀FNO₅S, with a molecular weight of approximately 251.25 g/mol. This compound has garnered attention for its potential biological activities, particularly in anti-inflammatory and enzyme inhibition contexts.

Chemical Structure and Properties

The presence of functional groups in this compound enhances its reactivity and biological activity. The sulfonamide group is known for its ability to interact with various biological targets, making it a candidate for therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₀FNO₅S |

| Molecular Weight | 251.25 g/mol |

| Functional Groups | Fluorine, Methoxy, Sulfamoyl |

| Biological Activities | Anti-inflammatory, Enzyme inhibition |

The mechanism of action of this compound involves its ability to bind to specific enzymes and receptors. The structural features, particularly the fluorine and methoxy groups, influence its binding affinity and specificity. This compound has been studied for its role in inhibiting enzymes involved in inflammatory pathways and other disease processes.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In various studies, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. The compound's IC50 values indicate its potency in suppressing COX-1 and COX-2 activities, making it a potential candidate for treating inflammatory conditions.

Enzyme Inhibition Studies

The compound has also been investigated for its ability to inhibit specific enzymes linked to disease processes. For instance, studies have demonstrated its effectiveness in inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. The IC50 values from these studies suggest that this compound may have therapeutic potential in treating conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anti-inflammatory Activity : A study reported that this compound significantly reduced the production of prostaglandin E2 (PGE2) in vitro, demonstrating its potential as an anti-inflammatory agent .

- Enzyme Inhibition : In another study focusing on enzyme inhibition, this compound showed promising results against AChE with an IC50 value indicating strong inhibitory activity .

- Therapeutic Applications : The compound has been suggested for further investigation in pharmacological applications related to inflammation and neurodegeneration due to its unique structure and observed biological activities.

Q & A

Q. Table 1: Recommended Analytical Parameters

| Technique | Conditions/Parameters | Key Outcomes |

|---|---|---|

| X-ray Crystallography | Mo Kα radiation, 100 K, SHELX refinement | Hydrogen-bonding motifs, torsion angles |

| HPLC | C18 column, 0.1% FA in H₂O/MeCN (gradient) | Purity ≥98%, degradation product detection |

| DFT Calculations | B3LYP/6-31G*, PCM solvent model | Frontier orbitals, reaction energetics |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.